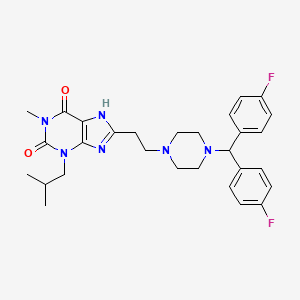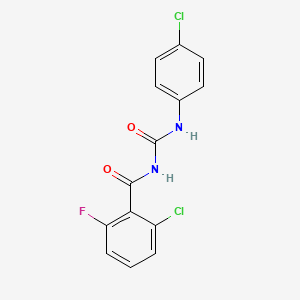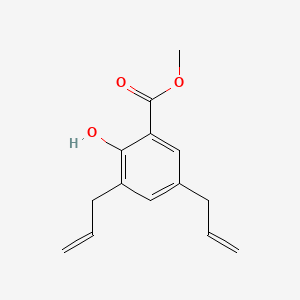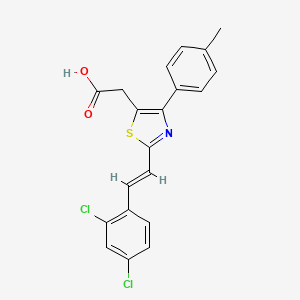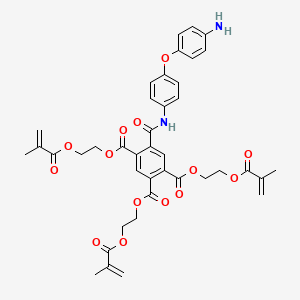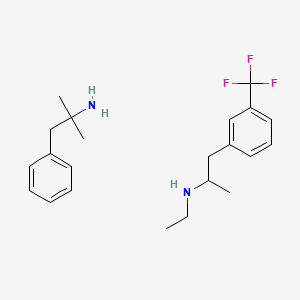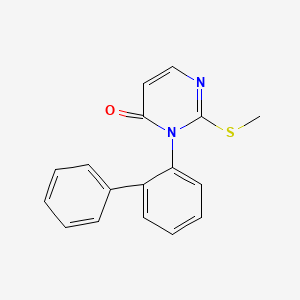
Pyrrolidine, 1-(3-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)propyl)-, hydrochloride, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 1-(3-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)propyl)-, hydrochloride, (E)- is a synthetic organic compound It belongs to the class of pyrrolidines, which are characterized by a five-membered nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(3-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)propyl)-, hydrochloride, (E)- typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the benzopyran moiety via coupling reactions.
- Functionalization of the phenoxy group.
- Final conversion to the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Pyrrolidine, 1-(3-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)propyl)-, hydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Cleavage of chemical bonds by the addition of water.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, Pyrrolidine, 1-(3-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)propyl)-, hydrochloride, (E)- may be investigated for its potential therapeutic properties. It could act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may find applications in the production of advanced materials, such as polymers and coatings. Its chemical properties can be exploited to enhance the performance of these materials.
作用機序
The mechanism of action of Pyrrolidine, 1-(3-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)propyl)-, hydrochloride, (E)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
- Pyrrolidine derivatives with different substituents on the ring.
- Benzopyran analogs with variations in the phenoxy group.
- Compounds with similar pharmacophores but different core structures.
Uniqueness
The uniqueness of Pyrrolidine, 1-(3-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)propyl)-, hydrochloride, (E)- lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
84394-09-2 |
|---|---|
分子式 |
C31H38ClNO3 |
分子量 |
508.1 g/mol |
IUPAC名 |
1-[3-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]propyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C31H37NO3.ClH/c1-31(2)30(24-10-5-4-6-11-24)29(27-17-16-26(33-3)22-28(27)35-31)23-12-14-25(15-13-23)34-21-9-20-32-18-7-8-19-32;/h4-6,10-17,22,29-30H,7-9,18-21H2,1-3H3;1H/t29-,30+;/m0./s1 |
InChIキー |
RBHWZHMCECUJHR-XCCPJCIBSA-N |
異性体SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCCN4CCCC4)C5=CC=CC=C5)C.Cl |
正規SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCCN4CCCC4)C5=CC=CC=C5)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


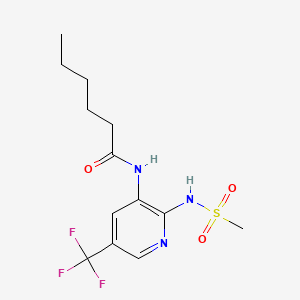
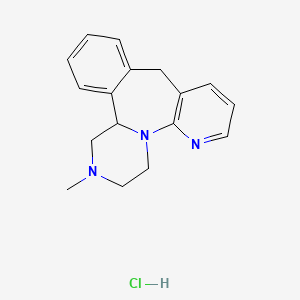
![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol](/img/structure/B15186634.png)

